
Methyl 3-O-(2',3',4',6'-O-Tetraacetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside
Overview
Description
Methyl 3-O-(2',3',4',6'-O-Tetraacetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is a complex carbohydrate derivative. It is characterized by its molecular formula C21H32O15 and an average mass of 524.470 Da
Preparation Methods
The synthesis of Methyl 3-O-(2',3',4',6'-O-Tetraacetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside typically involves the acetylation of mannopyranosyl derivatives. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Methyl 3-O-(2',3',4',6'-O-Tetraacetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions, leading to the replacement of acetyl groups with hydroxyl groups.
Scientific Research Applications
Glycosylation Reactions
One of the primary applications of Methyl 3-O-(2',3',4',6'-O-Tetraacetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is its role as a glycosyl donor in glycosylation reactions. It facilitates the synthesis of complex carbohydrates and glycoconjugates, which are essential for biological processes.
- Case Study : In a study focused on synthesizing branched oligosaccharides, this compound was utilized to construct a 3,6-branched α-D-mannosyl trisaccharide. The reaction yielded a total of 50.4% efficiency, showcasing its effectiveness as a glycosyl donor .
Antimicrobial Properties
Research has indicated that derivatives of methyl α-D-mannopyranoside exhibit promising antimicrobial properties. The tetraacetyl derivative can be modified to enhance its biological activity.
- Data Table: Antimicrobial Activity of Mannopyranoside Derivatives
- Case Study : A study demonstrated the synthesis of various methyl α-D-mannopyranoside derivatives, which were screened for antimicrobial activity. The results indicated that some derivatives showed significant potential as antibacterial agents .
Pharmaceutical Applications
This compound has been explored for its potential in drug development, particularly in targeting specific receptors in human cells.
- Case Study : In vitro studies have shown that mannose-containing compounds can enhance the delivery of therapeutic agents to specific tissues by exploiting mannose receptors present on certain cell types. This property is particularly valuable in cancer therapy and targeted drug delivery systems .
Synthesis of Oligosaccharides
The compound serves as a crucial intermediate in the synthesis of oligosaccharides, which are vital for biological research and therapeutic applications.
- Data Table: Oligosaccharides Synthesized Using Mannopyranosides
Oligosaccharide Structure | Yield (%) | Application |
---|---|---|
3,6-Branched Mannosyl Trisaccharide | 50.4% | Glycan research, vaccine development |
Mannose Oligomers | Variable | Antigen presentation, immunotherapy |
Biochemical Research
In biochemical studies, this compound is used to investigate the role of carbohydrates in cell signaling and recognition processes.
Mechanism of Action
The mechanism of action of Methyl 3-O-(2',3',4',6'-O-Tetraacetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The acetyl groups present in the compound can be hydrolyzed, leading to the formation of free hydroxyl groups that participate in various biochemical pathways. detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
Methyl 3-O-(2',3',4',6'-O-Tetraacetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside can be compared with other similar compounds, such as:
p-Nitrophenyl 3-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-4,6-O-cyclohexylidene-beta-D-mannopyranoside: This compound has a similar acetylated mannopyranosyl structure but includes additional functional groups that may alter its reactivity and applications.
1,6-Anhydro-2,3-O-(1-methylethylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-D-mannopyranose:
These comparisons highlight the uniqueness of this compound in terms of its specific structural attributes and applications.
Biological Activity
Methyl 3-O-(2',3',4',6'-O-Tetraacetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is a glycosylated compound that exhibits significant biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological properties, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Synthesis
The compound is characterized by its complex glycosylation structure, which enhances its solubility and biological interactions. The molecular formula is with a molecular weight of approximately 476.48 g/mol. It is synthesized from 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranose through specific acylation reactions that modify the hydroxyl groups, enhancing its biological activity .
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of methyl α-D-mannopyranoside derivatives, including the tetraacetylated form. In vitro evaluations have shown significant antibacterial effects against various pathogens:
- Gram-positive bacteria : The compound exhibited notable inhibition against Staphylococcus aureus and Bacillus cereus, with inhibition zones measuring up to 15 mm.
- Gram-negative bacteria : It also demonstrated activity against Escherichia coli and Salmonella typhi, suggesting a broad-spectrum antimicrobial potential .
Table 1: Antimicrobial Activity of Methyl α-D-Mannopyranoside Derivatives
Pathogen | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15.12 ± 0.1 | |
Bacillus cereus | 15.17 ± 0.4 | |
Escherichia coli | Moderate | |
Salmonella typhi | Moderate |
Anticancer Properties
Research has also indicated that methyl α-D-mannopyranoside derivatives possess anticancer activity. In vitro studies demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanisms are believed to involve apoptosis induction and cell cycle arrest .
Mechanistic Insights
The biological activity of methyl 3-O-(2',3',4',6'-O-tetraacetyl-alpha-D-mannopyranoside) can be attributed to its ability to interact with cellular receptors and modulate signaling pathways involved in immune responses and cell proliferation:
- Cell Recognition : The glycosylation pattern enhances cell recognition processes, crucial for immune modulation.
- Signal Transduction : The compound may influence pathways related to apoptosis and inflammation, contributing to its anticancer efficacy .
Case Studies
- Antimicrobial Screening : A study evaluated the antibacterial effects of various methyl α-D-mannopyranoside derivatives against clinical isolates of bacteria. The results indicated that modifications at the hydroxyl groups significantly enhanced antibacterial potency .
- Anticancer Evaluation : In another study focusing on the anticancer properties, derivatives were tested against human cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis through mitochondrial pathways .
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O15/c1-8(23)30-7-13-16(31-9(2)24)18(32-10(3)25)19(33-11(4)26)21(35-13)36-17-14(27)12(6-22)34-20(29-5)15(17)28/h12-22,27-28H,6-7H2,1-5H3/t12-,13-,14-,15+,16-,17+,18+,19+,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDYHFLKZHDKLM-GJQNYYSDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2O)OC)CO)O)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@H]2O)OC)CO)O)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858094 | |
Record name | Methyl 3-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71978-78-4 | |
Record name | Methyl 3-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.